Methyl 3-methylisonicotinate hydrochloride
Overview
Description
Methyl 3-methylisonicotinate hydrochloride is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.62 g/mol It is a derivative of isonicotinic acid and is primarily used in research and industrial applications
Mechanism of Action
Mode of Action
- Methyl 3-methylisonicotinate hydrochloride may exert its effects through several mechanisms:
- Similar to its analog, methyldopa, this compound could bind to alpha-2 adrenergic receptors. By doing so, it inhibits adrenergic neuronal outflow and reduces vasoconstrictor adrenergic signals . Like methyldopa, it might also inhibit the enzyme aromatic L-amino acid decarboxylase, leading to reduced conversion of L-DOPA to dopamine. However, this aspect requires further investigation.
Biochemical Analysis
Biochemical Properties
Methyl 3-methylisonicotinate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the methionine metabolism pathway, such as methionine synthase and methionine adenosyltransferase . These interactions are crucial for the synthesis and recycling of methionine and its derivative, S-adenosylmethionine, which are essential for numerous cellular processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in glycolysis and the pentose-phosphate pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as methionine synthase, and modulates their activity, leading to alterations in metabolic pathways . Furthermore, it can influence gene expression by affecting the methylation status of DNA and histones, thereby regulating the transcription of various genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses . Toxic or adverse effects may be observed at very high doses, highlighting the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methionine metabolism pathway. It interacts with enzymes such as methionine synthase and methionine adenosyltransferase, which are crucial for the synthesis of methionine and S-adenosylmethionine . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its role in regulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methylisonicotinate hydrochloride typically involves the esterification of 3-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methylisonicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 3-methylisonicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Methyl isonicotinate: Similar in structure but lacks the methyl group at the 3-position.
Methyl nicotinate: Another derivative of nicotinic acid with different functional groups.
Isonicotinic acid: The parent compound from which Methyl 3-methylisonicotinate hydrochloride is derived.
Uniqueness: this compound is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
methyl 3-methylpyridine-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h3-5H,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQLOTQGCMGJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173025-60-9 | |
Record name | Methyl 3-methyl-4-pyridinecarboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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